2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol
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Overview
Description
2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol is a complex organic compound that belongs to the class of aminopyrimidines This compound is characterized by the presence of an amino group, a methoxyphenyl group, and an ethoxyphenol group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Attachment of the Methoxyphenyl Group: This step involves the use of a methoxyphenyl halide in a nucleophilic aromatic substitution reaction.
Ethoxyphenol Group Addition: The ethoxyphenol group is attached through an etherification reaction using ethyl bromide and a phenol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methoxyphenyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted pyrimidines.
Scientific Research Applications
2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a protein kinase inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol
- 2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol
Uniqueness
2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-25-14-8-9-15(17(23)10-14)18-16(11-21-19(20)22-18)12-4-6-13(24-2)7-5-12/h4-11,23H,3H2,1-2H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXXZZLVJJOBGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC=C(C=C3)OC)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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